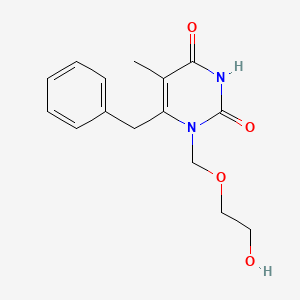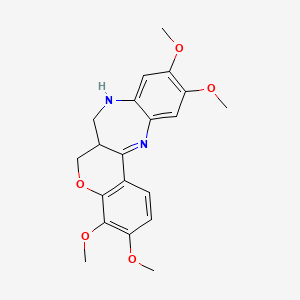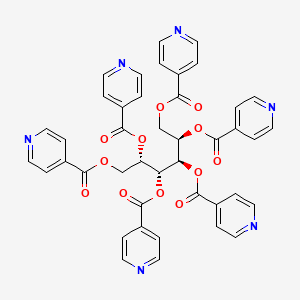
D-Glucitol, hexa-4-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, hexa-4-pyridinecarboxylate typically involves the esterification of D-glucitol with pyridinecarboxylic acid derivatives. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. Common reagents include pyridinecarboxylic acid chlorides and D-glucitol, with solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of immobilized enzymes as catalysts can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol, hexa-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyridinecarboxylate groups to pyridine alcohols.
Substitution: Nucleophilic substitution reactions can replace the pyridinecarboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
D-Glucitol, hexa-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a drug delivery agent and its interactions with biological targets.
Wirkmechanismus
The mechanism of action of D-Glucitol, hexa-4-pyridinecarboxylate involves its interaction with specific molecular targets. The pyridinecarboxylate groups can bind to enzymes or receptors, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucitol, tetra-3-pyridinecarboxylate: A similar compound with four pyridinecarboxylate groups.
1,5-Anhydro-D-glucitol: A related compound with different functional groups attached to the glucitol core.
Uniqueness
D-Glucitol, hexa-4-pyridinecarboxylate is unique due to its six pyridinecarboxylate groups, which provide multiple sites for interaction with biological targets. This makes it more versatile compared to similar compounds with fewer functional groups .
Eigenschaften
CAS-Nummer |
80466-03-1 |
|---|---|
Molekularformel |
C42H32N6O12 |
Molekulargewicht |
812.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-4-carbonyloxy)hexyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C42H32N6O12/c49-37(27-1-13-43-14-2-27)55-25-33(57-39(51)29-5-17-45-18-6-29)35(59-41(53)31-9-21-47-22-10-31)36(60-42(54)32-11-23-48-24-12-32)34(58-40(52)30-7-19-46-20-8-30)26-56-38(50)28-3-15-44-16-4-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |
InChI-Schlüssel |
RQPJZGKKQMIOCI-IYKITFJXSA-N |
Isomerische SMILES |
C1=CN=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Kanonische SMILES |
C1=CN=CC=C1C(=O)OCC(C(C(C(COC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5)OC(=O)C6=CC=NC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



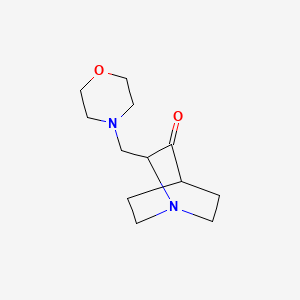
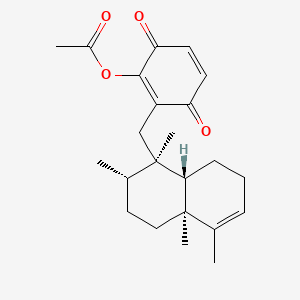
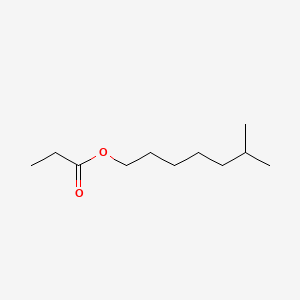
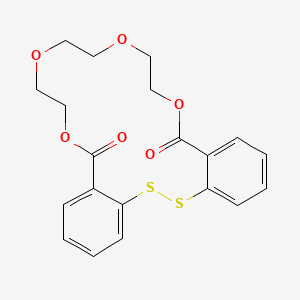
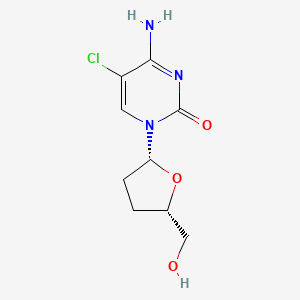
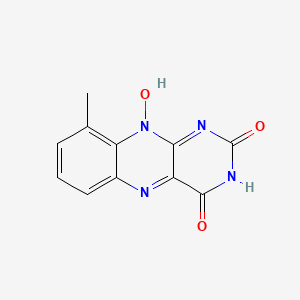


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


